molecular formula C18H14F2N2OS B2878624 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-77-0

3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2878624
CAS RN: 863512-77-0
M. Wt: 344.38
InChI Key: LVAPAHXFFZSKQF-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide” is a complex organic molecule. Unfortunately, there isn’t much specific information available about this exact compound .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that they are planar and exhibit aromaticity . The exact molecular structure of “this compound” would require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, there are also limitations to using this compound in lab experiments. For example, its specificity for certain enzymes may limit its usefulness in studying other cellular processes.

Future Directions

There are several future directions for the use of 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in scientific research. One potential direction is the development of new therapies that target the enzymes inhibited by this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of disease. Finally, the development of new synthesis methods for this compound may allow for the production of larger quantities of the compound, which could facilitate further research.

Synthesis Methods

The synthesis of 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 2-phenyl-1,3-thiazole with ethyl bromide to form the intermediate compound, 2-(2-phenyl-1,3-thiazol-4-yl)ethyl bromide. This intermediate compound is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to form this compound.

Scientific Research Applications

3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has been found to have potential applications in scientific research, particularly in the field of enzyme inhibition. It has been shown to selectively inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. This makes this compound a valuable tool for studying the role of these enzymes in disease processes and for developing new therapies that target these enzymes.

properties

IUPAC Name

3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c19-15-7-6-13(10-16(15)20)17(23)21-9-8-14-11-24-18(22-14)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAPAHXFFZSKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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